molecular formula C19H17FN2O3S2 B11063950 N-{4-[(2-fluorophenyl)(thiophen-2-ylmethyl)sulfamoyl]phenyl}acetamide

N-{4-[(2-fluorophenyl)(thiophen-2-ylmethyl)sulfamoyl]phenyl}acetamide

Cat. No.: B11063950
M. Wt: 404.5 g/mol
InChI Key: RCDQQOQIQVACTK-UHFFFAOYSA-N
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Description

N-{4-[(2-FLUOROPHENYL)[(THIOPHEN-2-YL)METHYL]SULFAMOYL]PHENYL}ACETAMIDE is a complex organic compound with a molecular formula of C19H17FN2O3S2. This compound is characterized by the presence of a fluorophenyl group, a thiophenyl group, and a sulfonamide linkage, making it a unique and versatile molecule in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(2-FLUOROPHENYL)[(THIOPHEN-2-YL)METHYL]SULFAMOYL]PHENYL}ACETAMIDE typically involves multi-step organic reactions. One common method includes the reaction of 2-fluorobenzaldehyde with thiophene-2-carboxaldehyde in the presence of a base to form the corresponding alcohol. This intermediate is then reacted with sulfonamide under acidic conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(2-FLUOROPHENYL)[(THIOPHEN-2-YL)METHYL]SULFAMOYL]PHENYL}ACETAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Corresponding sulfoxides or sulfones.

    Reduction: Reduced amides or alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-{4-[(2-FLUOROPHENYL)[(THIOPHEN-2-YL)METHYL]SULFAMOYL]PHENYL}ACETAMIDE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-{4-[(2-FLUOROPHENYL)[(THIOPHEN-2-YL)METHYL]SULFAMOYL]PHENYL}ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound binds to these targets, altering their activity and leading to various biological effects. The exact pathways and molecular targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-fluorophenyl)-2-hydroxy-N-isopropylacetamide
  • N-(4-fluorophenyl)-2-hydroxy-N-propan-2-ylacetamide

Uniqueness

N-{4-[(2-FLUOROPHENYL)[(THIOPHEN-2-YL)METHYL]SULFAMOYL]PHENYL}ACETAMIDE stands out due to its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C19H17FN2O3S2

Molecular Weight

404.5 g/mol

IUPAC Name

N-[4-[(2-fluorophenyl)-(thiophen-2-ylmethyl)sulfamoyl]phenyl]acetamide

InChI

InChI=1S/C19H17FN2O3S2/c1-14(23)21-15-8-10-17(11-9-15)27(24,25)22(13-16-5-4-12-26-16)19-7-3-2-6-18(19)20/h2-12H,13H2,1H3,(H,21,23)

InChI Key

RCDQQOQIQVACTK-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N(CC2=CC=CS2)C3=CC=CC=C3F

Origin of Product

United States

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